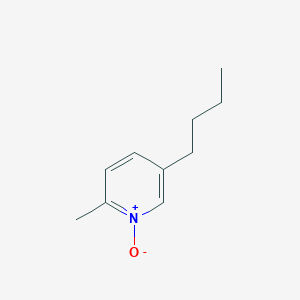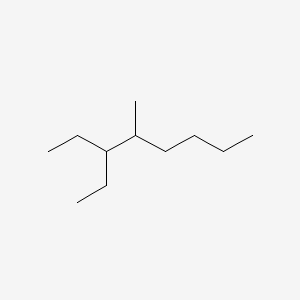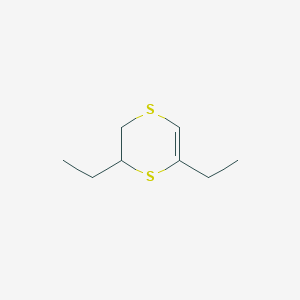
2,6-Diethyl-2,3-dihydro-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound. It belongs to the class of 1,4-dithiins, which are known for their unique chemical properties and potential applications in various fields. The compound’s structure features a six-membered ring with two sulfur atoms and two ethyl groups attached at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-2,3-dihydro-1,4-dithiine typically involves the reaction of ethyl-substituted precursors with sulfur sources under controlled conditions. One common method is the cyclization of 2,6-diethyl-1,4-dithiane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yields and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized derivatives with varied substituents.
Scientific Research Applications
2,6-Diethyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Diethyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes with metals. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities .
Comparison with Similar Compounds
1,4-Dithiane: Known for its use as a protecting group in organic synthesis.
2,3-Dihydro-1,4-dithiin: Shares similar structural features but differs in the position of substituents.
5,6-Dimethyl-2,3-dihydro-1,4-dithiin: Another derivative with methyl groups instead of ethyl groups.
Uniqueness: The presence of ethyl groups at the 2 and 6 positions influences its steric and electronic properties, making it a valuable compound for targeted synthesis and research .
Properties
CAS No. |
61947-26-0 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,6-diethyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C8H14S2/c1-3-7-5-9-6-8(4-2)10-7/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
YBRYNNHQDCEJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC=C(S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


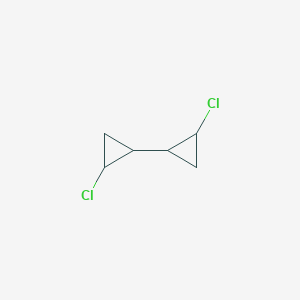
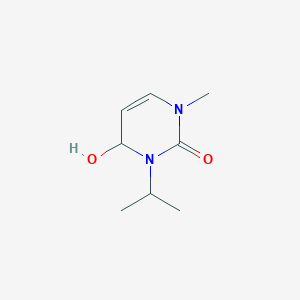
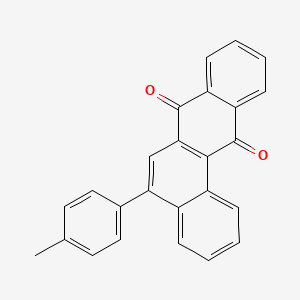
![1-Benzyl-2-[(oxiran-2-yl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14544691.png)
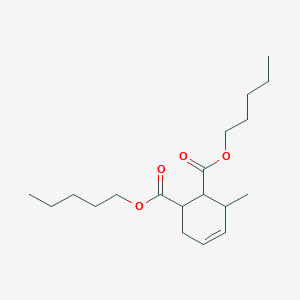
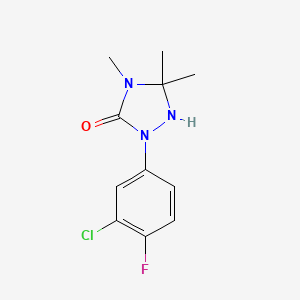

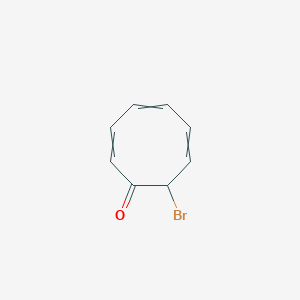

methanone](/img/structure/B14544724.png)
![5-Chloro-2-[(3,5-dibromopyridin-2-yl)oxy]phenol](/img/structure/B14544725.png)

